
Methyl 2-amino-2-(4-chlorophenyl)propanoate
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Overview
Description
Methyl 2-amino-2-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(4-chlorophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 4-chlorophenyl-2-nitropropane, which is subsequently hydrolyzed and esterified to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of catalysts and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions include imines, nitriles, and substituted derivatives of the original compound .
Scientific Research Applications
Organic Synthesis
Methyl 2-amino-2-(4-chlorophenyl)propanoate serves as a key building block in organic synthesis. It is utilized for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its structure allows for various chemical transformations such as:
- Nucleophilic Substitution : Formation of substituted aromatic compounds.
- Reduction Reactions : Leading to the formation of alcohol derivatives.
Biological Studies
The compound has garnered attention for its potential biological activities:
- Histone Deacetylase Inhibition : Research indicates that it may act as a histone deacetylase inhibitor, suggesting roles in cancer therapy and epigenetic regulation.
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent.
Medicinal Chemistry
This compound is investigated for its therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies suggest it may possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis.
- Analgesic Properties : Its potential to alleviate pain has been explored in various pharmacological studies.
Anticancer Activity
A study demonstrated that this compound induced apoptosis in HCT-116 colon cancer cells through histone deacetylase inhibition. This led to increased expression of pro-apoptotic factors, highlighting its potential as an anticancer agent.
Antimicrobial Efficacy
In another investigation, the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations lower than standard antibiotics. This suggests its potential utility in developing new antimicrobial therapies.
Data Table: Summary of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Organic Synthesis | Building block for complex molecules | Used in various chemical transformations |
Biological Studies | Histone deacetylase inhibition | Induces apoptosis in cancer cells |
Antimicrobial activity | Effective against bacterial strains | |
Medicinal Chemistry | Anti-inflammatory and analgesic effects | Potential for treating pain and inflammation |
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-fluorophenyl)propanoate
- Methyl 2-amino-2-(4-bromophenyl)propanoate
- Methyl 2-amino-2-(4-methylphenyl)propanoate
Uniqueness
Methyl 2-amino-2-(4-chlorophenyl)propanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity and binding affinity to certain molecular targets, making it distinct from its analogs .
Biological Activity
Methyl 2-amino-2-(4-chlorophenyl)propanoate is an organic compound with significant biological activity, particularly noted for its potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12ClN\O
- Molecular Weight : Approximately 215.66 g/mol
- Functional Groups : Contains an amino group, a methyl ester group, and a chlorophenyl moiety.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown potential against a range of microbial pathogens, suggesting its utility in treating infections.
- Histone Deacetylase Inhibition : It may act as a histone deacetylase inhibitor (HDACi), implicating its role in cancer therapy and epigenetic regulation.
- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the proliferation of cancer cells, making it a candidate for further investigation in oncology.
The mechanism of action of this compound is believed to involve:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, influencing enzyme activity and receptor interactions.
- Hydrophobic Interactions : The chlorophenyl group participates in hydrophobic interactions that can enhance binding affinity to target proteins.
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to related compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Chlorophenyl substitution | Antimicrobial, HDAC inhibition |
Methyl 2-amino-3-(4-fluorophenyl)propanoate | Fluorine substitution | Varies; potential for different profiles |
Methyl 2-acetylamino-3-(4-chlorophenyl)propanoate | Acetylamino group | Distinct pharmacological properties |
Case Studies and Research Findings
-
Histone Deacetylase Inhibition :
- A study demonstrated that this compound effectively inhibits HDACs, leading to increased acetylation of histones and subsequent changes in gene expression linked to cancer cell proliferation .
-
Antimicrobial Activity :
- Research indicated that this compound exhibited significant antibacterial effects against multi-drug resistant strains, with minimum inhibitory concentrations (MICs) ranging from 46.9 μg/mL to 93.7 μg/mL .
- Cytotoxic Effects on Cancer Cells :
Properties
IUPAC Name |
methyl 2-amino-2-(4-chlorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNSBLUMVGCJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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